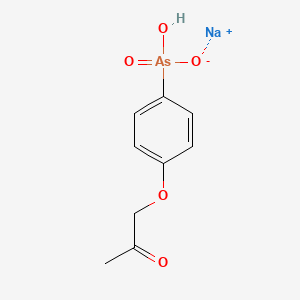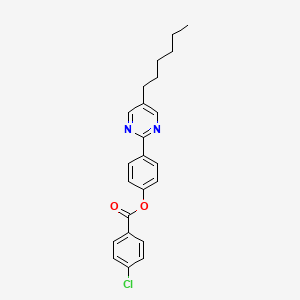
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hexyl group attached to the pyrimidine ring and a chlorobenzoate group attached to the phenyl ring.
Méthodes De Préparation
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Attachment of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides.
Formation of the Chlorobenzoate Group: The chlorobenzoate group can be synthesized through esterification reactions involving 4-chlorobenzoic acid and an appropriate alcohol.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the chlorobenzoate derivative using cross-coupling reactions such as Suzuki-Miyaura coupling.
Analyse Des Réactions Chimiques
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hexyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Hydrolysis: The ester bond in the chlorobenzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
4-(5-Hexylpyrimidin-2-YL)phenyl 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
4-(5-Hexylpyrimidin-2-YL)phenyl 4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.
4-(5-Hexylpyrimidin-2-YL)phenyl 4-nitrobenzoate: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
77866-43-4 |
|---|---|
Formule moléculaire |
C23H23ClN2O2 |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
[4-(5-hexylpyrimidin-2-yl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H23ClN2O2/c1-2-3-4-5-6-17-15-25-22(26-16-17)18-9-13-21(14-10-18)28-23(27)19-7-11-20(24)12-8-19/h7-16H,2-6H2,1H3 |
Clé InChI |
VEABBRPXTZRHPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
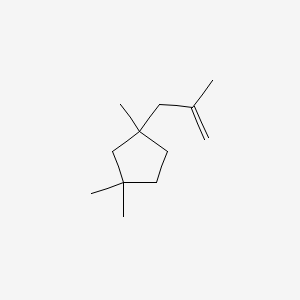
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
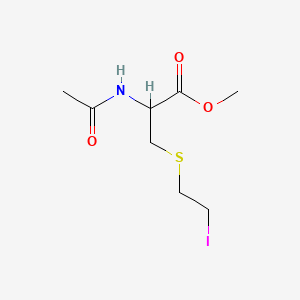
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
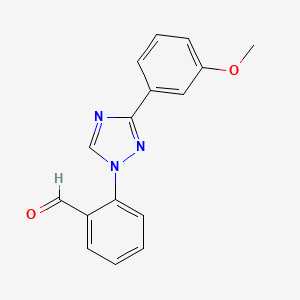
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
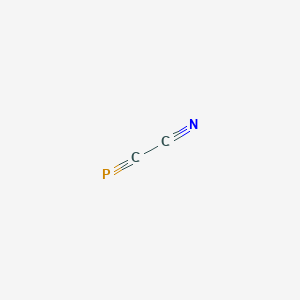


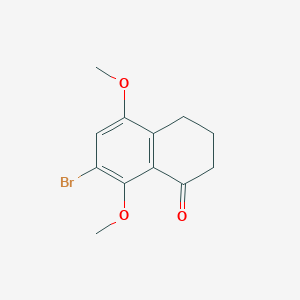
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

